N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
CAS No.: 955618-78-7
Cat. No.: VC11796346
Molecular Formula: C19H20N2O3S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955618-78-7 |
|---|---|
| Molecular Formula | C19H20N2O3S2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)10-18(22)21-19-16(11-20)15-4-3-5-17(15)25-19/h6-9,12H,3-5,10H2,1-2H3,(H,21,22) |
| Standard InChI Key | URSAPXWTVALPIQ-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |
| Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide, reflecting its cyclopenta[b]thiophene core, cyano substituent, and isopropylsulfonylphenyl acetamide side chain. Common synonyms include:
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955618-78-7 (CAS Registry Number)
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AKOS024942890 (supplier catalog identifier)
Molecular Formula and Weight
The molecular formula C₁₉H₂₀N₂O₃S₂ corresponds to a molar mass of 388.5 g/mol, calculated using the PubChem atomic composition algorithm .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 955618-78-7 |
| Molecular Formula | C₁₉H₂₀N₂O₃S₂ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide |
Structural Characteristics
Core Framework
The molecule comprises a cyclopenta[b]thiophene scaffold, a fused bicyclic system featuring a five-membered cyclopentane ring fused to a thiophene (sulfur-containing heterocycle). The thiophene ring is substituted at the 2-position with a cyano group (-C≡N) and at the 3-position with an acetamide side chain .
Side Chain Architecture
The acetamide moiety is functionalized with a 4-(isopropylsulfonyl)phenyl group. This substituent introduces a sulfonyl (-SO₂-) bridge connecting an isopropyl group (-CH(CH₃)₂) to the phenyl ring, enhancing the molecule's polarity and potential hydrogen-bonding capacity .
Table 2: Structural Features
| Component | Description |
|---|---|
| Cyclopenta[b]thiophene | Bicyclic core with sulfur at position 1 |
| Cyano group | -C≡N at position 3 of the thiophene ring |
| Acetamide side chain | -NH-C(O)-CH₂- linkage to sulfonylphenyl group |
| Sulfonylphenyl group | -SO₂-C₆H₄-CH(CH₃)₂ at the acetamide terminus |
Synthesis and Physicochemical Properties
Solubility and Stability
The compound’s log P (octanol-water partition coefficient) is estimated to be moderate (~2–3), suggesting balanced lipophilicity and hydrophilicity. The sulfonyl group enhances water solubility, while the aromatic and cyclopentane components contribute to membrane permeability .
Pharmacological and Research Applications
Biological Target Hypotheses
The structural similarity to kinase inhibitors and protease modulators suggests potential activity against enzyme targets such as:
Experimental Data Limitations
Publicly available data on this compound’s biological activity are sparse. Current research focuses on structural characterization rather than therapeutic validation .
Future Research Directions
Priority Investigations
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Target identification via high-throughput screening.
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ADMET profiling (absorption, distribution, metabolism, excretion, toxicity).
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Structure-activity relationship (SAR) studies to optimize potency.
Synthetic Optimization
Developing scalable synthesis methods and exploring derivatives with modified sulfonyl or cyano groups could enhance bioavailability and target selectivity.
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